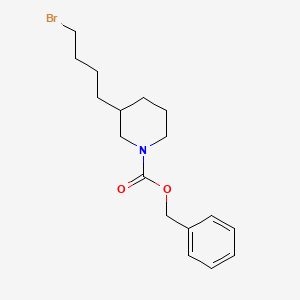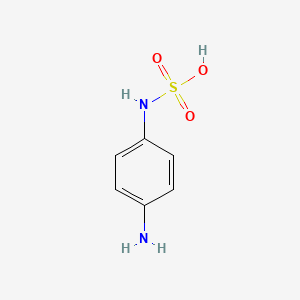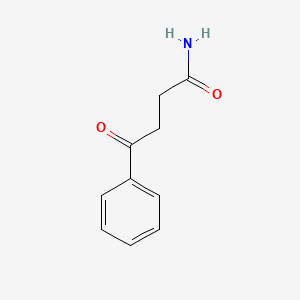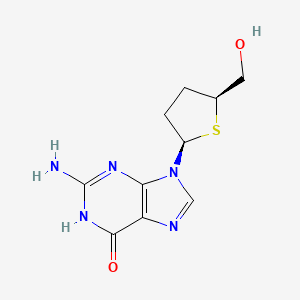
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate
概要
説明
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a piperidine ring, a bromobutyl group, and a phenylmethyl ester, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate typically involves the reaction of 3-(4-bromobutyl)-1-piperidinecarboxylic acid with phenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further optimize the production process, making it more efficient and scalable.
化学反応の分析
Types of Reactions
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylmethyl ester can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylmethyl ester moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
類似化合物との比較
Benzyl 3-(4-bromobutyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Phenylmethyl 3-(4-chlorobutyl)-1-piperidinecarboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Phenylmethyl 3-(4-hydroxybutyl)-1-piperidinecarboxylate:
Phenylmethyl 3-(4-aminobutyl)-1-piperidinecarboxylate: Features an amino group, which can significantly alter its interaction with biological targets and its overall pharmacological profile.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C17H24BrNO2 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC名 |
benzyl 3-(4-bromobutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO2/c18-11-5-4-7-15-10-6-12-19(13-15)17(20)21-14-16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2 |
InChIキー |
WNJRKKAYVLBVNI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCCBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)
![3-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8663808.png)



![Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B8663852.png)






